molecular formula C9H16N4O2 B2561956 4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 2101197-47-9

4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2561956
CAS No.: 2101197-47-9
M. Wt: 212.253
InChI Key: XALFYQSCQNLOEU-UHFFFAOYSA-N
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Description

4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the hydroxyethyl group: This can be done through alkylation reactions using ethylene oxide or similar reagents.

    Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Amines.

    Substitution products: Various functionalized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

    Antimicrobial Agents: These compounds have shown activity against a range of microbial pathogens.

Medicine

    Drug Development: Pyrazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antiviral agents.

    Diagnostics: These compounds can be used in the development of diagnostic tools and imaging agents.

Industry

    Agriculture: Pyrazole derivatives are used in the development of pesticides and herbicides.

    Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor activity and signaling pathways.

    Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-3-carboxamide: Lacks the hydroxyethyl and propan-2-yl groups.

    N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: Lacks the amino and propan-2-yl groups.

    1-(propan-2-yl)-1H-pyrazole-3-carboxamide: Lacks the amino and hydroxyethyl groups.

Uniqueness

4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of all three functional groups (amino, hydroxyethyl, and propan-2-yl), which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

4-amino-N-(2-hydroxyethyl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-6(2)13-5-7(10)8(12-13)9(15)11-3-4-14/h5-6,14H,3-4,10H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALFYQSCQNLOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)NCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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